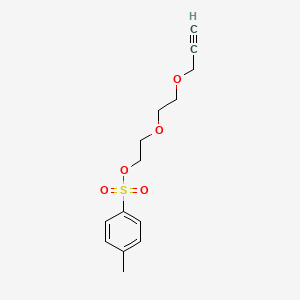
Propargyl-PEG3-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG3-Tos is a compound that contains a tosyl group and a propargyl group. The tosyl group is known for being a good leaving group in nucleophilic substitution reactions, while the propargyl group can participate in click chemistry reactions with azide-bearing compounds or biomolecules to form stable triazole linkages . The hydrophilic polyethylene glycol (PEG) spacer in this compound increases its solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-Tos can be synthesized through the modification of commercially available α-hydroxyl ω-carboxyl PEG. The nucleophilic substitution of the hydroxyl group in propargyl alcohols is an efficient methodology for preparing synthetic precursors .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the nucleophilic substitution and click chemistry reactions .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-Tos undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making it suitable for nucleophilic substitution reactions.
Click Chemistry: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol and amino groups, which can replace the tosyl group under mild conditions.
Click Chemistry: Copper catalysts are commonly used to facilitate the reaction between the propargyl group and azide-bearing compounds.
Major Products
Scientific Research Applications
Propargyl-PEG3-Tos has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: It is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Propargyl-PEG3-Tos involves its functional groups:
Tosyl Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the attachment of various nucleophiles.
Propargyl Group: Participates in click chemistry reactions with azide-bearing compounds, forming stable triazole linkages.
These reactions enable this compound to serve as a versatile linker in various chemical and biological applications.
Comparison with Similar Compounds
Propargyl-PEG3-Tos can be compared with other similar compounds, such as:
Propargyl-PEG2-Tos: Similar structure but with a shorter PEG spacer, which may affect its solubility and reactivity.
Propargyl-PEG4-Tos: Similar structure but with a longer PEG spacer, which may enhance its solubility in aqueous media.
Propargyl-PEG3-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group, which may offer different reactivity in bioconjugation reactions.
This compound is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity for a wide range of applications.
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B10819654.png)
![N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid](/img/structure/B10819661.png)
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B10819669.png)
![(Z)-4-[(1S,2R,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10819677.png)
![(15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone](/img/structure/B10819681.png)
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819687.png)
![tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B10819688.png)
![Cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate](/img/structure/B10819692.png)

![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10819697.png)

![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2S,4aR,6aR,6bS,10S,11S,12aS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819719.png)

![[(12R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819730.png)
